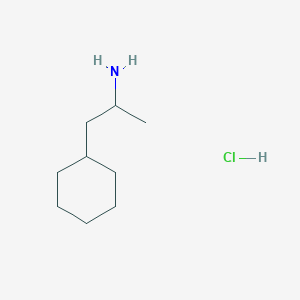
2-amino-1-(1,3-dioxaindan-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(1,3-dioxaindan-5-yl)propan-1-ol is a chemical compound that features a unique structure combining an amino group, a propanol backbone, and a 1,3-dioxaindan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-dioxaindan-5-yl)propan-1-ol typically involves the reaction of 2-amino-1,3-propane diols with electrophiles to form functional diol intermediates. These intermediates are then cyclized to generate the desired compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1,3-dioxaindan-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups to the amino moiety.
Scientific Research Applications
2-amino-1-(1,3-dioxaindan-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of biodegradable polymers and environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-amino-1-(1,3-dioxaindan-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The 1,3-dioxaindan moiety may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-propane diol: A precursor in the synthesis of 2-amino-1-(1,3-dioxaindan-5-yl)propan-1-ol.
1-(1,3-dioxaindan-5-yl)propan-2-ol: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an amino group and a 1,3-dioxaindan moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
61555-32-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.2 |
Purity |
75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




